molecular formula C17H15N3S B5151920 2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile

2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile

Cat. No. B5151920
M. Wt: 293.4 g/mol
InChI Key: UJRAVYVAAGGGDR-UHFFFAOYSA-N
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Description

2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile in various applications is not fully understood. However, it has been proposed that the compound may act by inhibiting enzymes or interacting with DNA.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. In anticancer research, the compound has been shown to induce apoptosis, inhibit cell proliferation, and decrease tumor growth. In antiviral research, it has been shown to inhibit the replication of HIV-1 and hepatitis C virus. In materials science, it has been shown to exhibit fluorescence properties and high thermal stability.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile in lab experiments include its high yield of synthesis, stability, and versatility in various applications. However, the limitations include its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

There are many future directions for the research and application of 2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile. In medicinal chemistry, further studies could investigate the compound's potential as a therapeutic agent for various diseases. In materials science, research could focus on the synthesis of novel MOFs using this compound. In analytical chemistry, new methods could be developed for the determination of heavy metals using this compound. Additionally, studies could investigate the potential of this compound in other fields such as catalysis and sensor development.
In conclusion, this compound is a versatile and promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications.

Scientific Research Applications

2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antifungal properties. In materials science, it has been studied for its use in the synthesis of metal-organic frameworks (MOFs) and as a fluorescent probe. In analytical chemistry, it has been used as a reagent for the determination of heavy metals in environmental samples.

properties

IUPAC Name

2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S/c1-11-7-15-16(8-12(11)2)20-17(19-15)21-10-14-6-4-3-5-13(14)9-18/h3-8H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRAVYVAAGGGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SCC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 5,6-dimethylbenzimidazole-2-thiol (713 mg, 4 mmol) in dimethylformamide (10 ml), triethylamine (836 μl, 6 mmol) and 2-bromomethylbenzonitrile (1176 mg, 6 mmol) were added. After stirring at 80° C. overnight, water was added to the mixture, followed by extraction with ethyl acetate. After the ethyl acetate phase was dried with anhydrous sodium sulfate, it was concentrated and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:2) to obtain 2-((5,6-dimethylbenzimidazole-2-ylthio)methyl)benzenecarbonitrile (1159 mg, yield 99%).
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10 mL
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